molecular formula C9H7B B1404322 1-Bromo-3-(prop-1-yn-1-yl)benzene CAS No. 66952-36-1

1-Bromo-3-(prop-1-yn-1-yl)benzene

Cat. No. B1404322
CAS RN: 66952-36-1
M. Wt: 195.06 g/mol
InChI Key: DXYPQRPGSNUBFO-UHFFFAOYSA-N
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Description

1-Bromo-3-(prop-1-yn-1-yl)benzene, also known as BPPB, is a type of organobromine compound that has a wide range of applications in the scientific research field. It is a colorless liquid with a boiling point of 154-155°C and is soluble in most organic solvents. BPPB has been used in numerous laboratory experiments, such as organic synthesis, drug synthesis, and material science.

Scientific Research Applications

Supramolecular Chemistry

Benzene derivatives, such as Benzene-1,3,5-tricarboxamide (BTA), have been identified as significant in various scientific fields, including supramolecular chemistry. BTAs are recognized for their simple structure, accessibility, and comprehensive understanding of their supramolecular self-assembly behaviors. These properties make them a versatile building block for applications in nanotechnology, polymer processing, and biomedical fields. The self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures is stabilized by threefold H-bonding, and their multivalent nature drives applications in the biomedical field. The adaptable nature of BTAs like 1-Bromo-3-(prop-1-yn-1-yl)benzene suggests a bright future for their use in various scientific applications (Cantekin, de Greef, & Palmans, 2012).

Synthesis of Antidepressant Compounds

1-Bromo-3-(prop-1-yn-1-yl)benzene derivatives have been utilized in the synthesis of new antidepressants. A study described the chemical synthesis and pharmacological evaluation of new 1-aryl-3-[(4-benzyl)piperidine-1-yl]propane derivatives as antidepressants. The structures of these compounds were elucidated using various spectroscopic techniques, and their antidepressant-like effects were assessed in experimental models. Significant antidepressant-like effects were shown for certain compounds, indicating the potential use of 1-Bromo-3-(prop-1-yn-1-yl)benzene derivatives in the development of new antidepressant drugs (Köksal & Bilge, 2007).

Therapeutic Applications

Studies have also explored the therapeutic applications of bromo derivatives related to 1-Bromo-3-(prop-1-yn-1-yl)benzene. For instance, a study tested propenamine derivatives in mice experimentally infected with Trypanosoma cruzi. A specific bromo derivative displayed remarkable activity against T. cruzi infection, suggesting the potential of these derivatives as chemotherapeutic agents for Chagas' disease, highlighting the potential medical applications of compounds related to 1-Bromo-3-(prop-1-yn-1-yl)benzene in treating infectious diseases (Pereira, de Castro, & Durán, 1998).

properties

IUPAC Name

1-bromo-3-prop-1-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYPQRPGSNUBFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40739968
Record name 1-Bromo-3-(prop-1-yn-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40739968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(prop-1-yn-1-yl)benzene

CAS RN

66952-36-1
Record name 1-Bromo-3-(prop-1-yn-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40739968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-bromo-3-iodobenzene (3.0 g, 10.6 mmol), copper(I) iodide (0.61 g, 3.2 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.61 g, 0.53 mmol) in toluene (20 mL) was added 1-(trimethylsilyl)-1-propyne (1.6 mL, 10.6 mmol), triethylamine (4.9 mL, 35.0 mmol) and a 1M solution of tetrabutylammonium fluoride in tetrahydrofuran (10.6 mL, 10.6 mmol). The resulting mixture was stirred under a nitrogen atmosphere at r.t. overnight. The mixture was partitioned between water and Et2O and the organic phase was dried over magnesium sulfate and concentrated in vacuo. The residue was filtered through a plug of silica and eluted with heptane (4×25 mL) affording the title compound (1.6 g, 80% yield): 1H NMR (500 MHz, DMSO-d6) δ ppm 2.05 (s, 3H), 7.30 (t, 1H), 7.39 (d, 1H), 7.52-7.56 (m, 1H), 7.56-7.58 (m, 1H); MS (CI) m/z 195 [M+H]+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.61 g
Type
catalyst
Reaction Step One
Quantity
0.61 g
Type
catalyst
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10.6 mL
Type
reactant
Reaction Step Four
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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